6-Fluoro-4-nitro-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

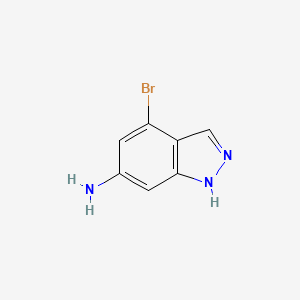

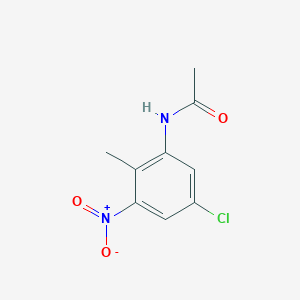

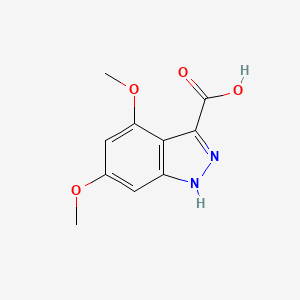

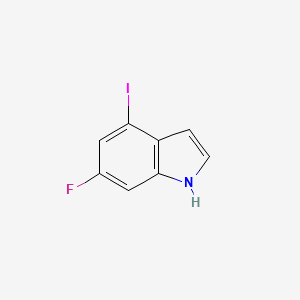

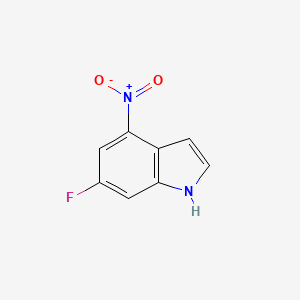

“6-Fluoro-4-nitro-1H-indole” is a chemical compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 . It is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules .

Synthesis Analysis

The synthesis of “6-Fluoro-4-nitro-1H-indole” and similar compounds has been reported in various studies . For instance, one study reported the fully automated radiosynthesis of a related compound, 6-[18F]fluoro-3-(pyridine-3-yl)-1H-indole .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-4-nitro-1H-indole” includes a fluorine atom and a nitro group attached to an indole ring . Indole is an aromatic heterocyclic compound, which means it has a ring structure that includes at least one atom that is not carbon .

Chemical Reactions Analysis

Indole derivatives, including “6-Fluoro-4-nitro-1H-indole”, have been reported to have diverse pharmacological activities . These activities are often a result of the compound’s interactions with various biological targets, which can trigger a range of chemical reactions.

Physical And Chemical Properties Analysis

“6-Fluoro-4-nitro-1H-indole” is a halogen-substituted indole . Its physical and chemical properties include a molecular weight of 180.14 g/mol , and it is likely to be crystalline and colorless in nature .

Aplicaciones Científicas De Investigación

Anticancer Applications

6-Fluoro-4-nitro-1H-indole has potential applications in cancer treatment due to its role as tryptophan dioxygenase inhibitors. These inhibitors can modulate the immune response against cancer cells, making them a promising area of research in oncology .

Antimicrobial Agents

This compound also shows promise as an antibacterial and antifungal agent. Its structural properties allow it to interact with microbial cell components, potentially leading to the development of new antibiotics .

Diabetes Management

Another significant application is in the management of hyperglycemia in diabetes as Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors. These inhibitors help control blood sugar levels by preventing glucose reabsorption in the kidneys .

Neurological Disorders

Indole derivatives, including 6-Fluoro-4-nitro-1H-indole, are being studied for their potential to treat various neurological disorders due to their ability to bind with high affinity to multiple receptors in the brain .

Drug Synthesis

The compound serves as a key intermediate in the synthesis of more complex drug molecules. Its versatility in chemical reactions makes it valuable for creating a range of pharmacologically active products .

Signalling Molecules

Indoles, such as 6-Fluoro-4-nitro-1H-indole, play a role as signalling molecules between microbes and plants, and are being explored for their biotechnological production due to their importance in human gut health .

Flavor and Fragrance Industry

Due to its indole core, this compound has applications in flavor and fragrance, particularly in food industry and perfumery, where it can contribute to the creation of new scents and tastes .

Safety And Hazards

Direcciones Futuras

Indole derivatives, including “6-Fluoro-4-nitro-1H-indole”, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for the design of novel compounds with anti-tubercular activity based on the indole scaffold .

Propiedades

IUPAC Name |

6-fluoro-4-nitro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJOZMDIVCTTCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646693 |

Source

|

| Record name | 6-Fluoro-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-4-nitro-1H-indole | |

CAS RN |

1000340-83-9 |

Source

|

| Record name | 6-Fluoro-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.